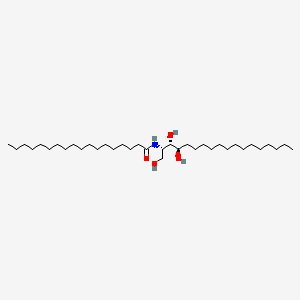

Ceramide 3

Description

Properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRNEGTKRQRFV-LFBNJJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963881, DTXSID901335580 | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34354-88-6, 475995-75-6 | |

| Record name | Ceramide 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ceramide 3" role in stratum corneum lipid organization

An In-depth Technical Guide: The Pivotal Role of Ceramide 3 in Stratum Corneum Lipid Organization

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its function is critically dependent on the unique composition and highly ordered structure of its intercellular lipid matrix. Ceramides constitute the largest fraction of these lipids, and among them, Ceramide 3, also known as Ceramide NP, is a cornerstone of barrier integrity. This technical guide delves into the fundamental role of Ceramide 3 in the supramolecular organization of SC lipids. We will explore its biophysical contributions to the formation of ordered lamellar phases and dense lateral packing, detail the biosynthetic pathways responsible for its production, and present the key experimental methodologies used to elucidate its structural role. Quantitative data from pivotal studies are summarized, and the clinical implications of Ceramide 3 deficiency in pathological skin conditions are discussed, highlighting its importance as a target for therapeutic and dermatological product development.

Introduction to the Stratum Corneum Barrier

The protective function of the stratum corneum is often described by the "bricks and mortar" model, where the terminally differentiated corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar")[1][2]. This lipid matrix is the principal pathway for the diffusion of substances and is paramount in preventing transepidermal water loss (TEWL) and protecting against exogenous threats[3][4]. The matrix is primarily composed of an approximately equimolar mixture of ceramides, free fatty acids, and cholesterol[4].

Ceramides, making up about 50% of the lipid mass, are the most crucial structural components. Ceramide 3 (Ceramide NP) is one of the most abundant ceramides in healthy skin. Its specific molecular structure consists of a phytosphingosine base linked to a non-hydroxylated (Normal) saturated fatty acid, such as stearic acid. This structure is uniquely suited to interact with other SC lipids, forming a highly ordered and impermeable barrier. A deficiency in Ceramide 3 is strongly correlated with compromised barrier function, as seen in inflammatory skin diseases like atopic dermatitis and psoriasis.

Supramolecular Architecture of Stratum Corneum Lipids

The remarkable barrier properties of the SC are a direct result of the precise three-dimensional arrangement of its intercellular lipids. This organization is characterized on two main levels: the lamellar arrangement and the lateral packing of the lipid acyl chains.

Lamellar Organization

Small-angle X-ray diffraction (SAXD) and neutron diffraction studies have revealed that SC lipids self-assemble into two principal lamellar phases coexisting within the intercellular space:

-

Long Periodicity Phase (LPP): A lamellar structure with a repeat distance of approximately 13 nm.

-

Short Periodicity Phase (SPP): A more compact lamellar structure with a repeat distance of about 5.4 to 6.0 nm.

The LPP is thought to be a trilayer structure with a central layer of cholesterol and free fatty acids sandwiched between two layers of ceramides, with the long acyl chains of some ceramides spanning the entire structure. The SPP is a more conventional bilayer arrangement. The presence and integrity of both phases are essential for a fully functional barrier.

Lateral Packing

Wide-angle X-ray diffraction (WAXD) provides insight into the lateral packing of the lipid hydrocarbon chains. The density of this packing is a key determinant of barrier permeability. Two main packing arrangements are observed:

-

Orthorhombic Packing: A very dense and highly ordered arrangement that provides the lowest permeability and is characteristic of a healthy, robust barrier.

-

Hexagonal Packing: A less dense arrangement that allows for more molecular motion and results in a more permeable barrier.

The presence of a significant fraction of lipids in the orthorhombic subcell is a hallmark of competent skin barrier function. Studies have shown that the addition of free fatty acids to ceramide and cholesterol mixtures can induce a transition from hexagonal to the more desirable orthorhombic packing.

Caption: Schematic of the stratum corneum lipid organization.

Biophysical Contribution of Ceramide 3

Ceramide 3's molecular structure, featuring a saturated acyl chain and a phytosphingosine headgroup capable of extensive hydrogen bonding, makes it an exceptional ordering agent within the lipid matrix. It integrates seamlessly into the lipid bilayers, where it performs several critical functions:

-

Increases Molecular Order: Saturated ceramides like Ceramide 3 have a strong ordering effect, decreasing the fluidity of the lipid matrix and promoting the formation of gel/fluid phase separations. This rigidification is essential for reducing permeability.

-

Promotes Dense Packing: Ceramide 3, in concert with cholesterol and long-chain saturated fatty acids, facilitates the formation of the dense orthorhombic lateral packing, which is the least permeable configuration of the lipid barrier.

-

Maintains Hydration: By forming a highly ordered, impermeable barrier, Ceramide 3 is crucial for preventing the loss of water through the epidermis (TEWL), thereby maintaining skin hydration and pliability.

Biosynthesis of Ceramide 3

Ceramides destined for the stratum corneum barrier are synthesized via the de novo pathway within the endoplasmic reticulum of keratinocytes in the viable layers of the epidermis. This multi-step process is critical for supplying the lipids needed to form the barrier during keratinocyte differentiation.

The key enzymatic steps are:

-

Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , the rate-limiting enzyme.

-

Reduction: The resulting ketone is reduced to form a dihydrosphingosine (sphinganine) long-chain base.

-

N-Acylation: A fatty acid is attached to the long-chain base via an amide bond. This step is catalyzed by a family of six ceramide synthases (CerS) , each with specificity for different fatty acid chain lengths. CerS3 is highly expressed in the skin and is primarily responsible for synthesizing the very long-chain ceramides, including the precursors for Ceramide 3, that are essential for barrier function.

-

Desaturation & Hydroxylation: Finally, modifications to the sphingoid base, such as the introduction of a double bond by dihydroceramide desaturase, produce the final ceramide structure.

Once synthesized, these lipids are packaged into lamellar bodies, which are secreted into the extracellular space at the interface of the stratum granulosum and stratum corneum. Enzymatic modification of the precursor lipids within this space leads to the final mixture of ceramides, cholesterol, and free fatty acids that form the mature barrier structure.

References

The Role of Ceramide 3 in Epidermal Barrier Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal barrier, located in the stratum corneum, is crucial for preventing water loss and protecting against external threats. Ceramides, composing over 50% of the lipid matrix by weight, are the primary architects of this barrier.[1] Among the various ceramide classes, Ceramide 3, also known as Ceramide NP (N-stearoyl phytosphingosine), is a cornerstone for maintaining barrier integrity and skin hydration.[2][3] This technical guide provides an in-depth examination of Ceramide 3's structure, synthesis, and multifaceted roles in epidermal homeostasis. It details the molecular mechanisms and signaling pathways influenced by Ceramide 3, summarizes quantitative data on its levels in healthy versus compromised skin, and outlines key experimental protocols for its study. This document serves as a comprehensive resource for professionals engaged in dermatological research and the development of advanced therapeutic skincare.

Introduction: The Epidermal Barrier and the Primacy of Ceramides

The skin's primary protective function is executed by the epidermis, specifically its outermost layer, the stratum corneum (SC).[1] This layer is often described using a "brick and mortar" analogy, where terminally differentiated corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar").[4] This lipid matrix is the principal barrier to water loss and the entry of pathogens, allergens, and irritants.

The lipid matrix is a highly organized structure composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, arranged in a specific lamellar bilayer structure. Ceramides are a heterogeneous class of sphingolipids, each comprising a sphingoid base linked to a fatty acid via an amide bond. Ceramide 3 (Ceramide NP) is distinguished by its phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid. This structure is critical for its function, allowing it to integrate efficiently into the lipid bilayers, where it plays a vital role in maintaining the structural integrity and hydration of the skin.

Molecular Mechanisms of Ceramide 3 in Barrier Homeostasis

Ceramide 3 contributes to epidermal barrier homeostasis through several key mechanisms:

-

Structural Integrity and Water Retention: Ceramide 3 is fundamental to forming stable, tightly packed lamellar lipid bilayers in the SC. This organization, often a highly ordered orthorhombic packing, creates a formidable barrier that minimizes transepidermal water loss (TEWL), effectively locking in moisture. A deficiency in Ceramide 3 disrupts this structure, leading to increased permeability, water loss, and the clinical signs of dry, sensitive skin.

-

Synergistic Action: Ceramide 3 works in concert with other ceramides, particularly Ceramide 1 (EOS), to maintain the proper architecture of the lamellar layers. This synergistic relationship is crucial for the overall resilience and function of the epidermal barrier.

-

Modulation of Inflammatory Signaling: Beyond its structural role, Ceramide 3 possesses anti-inflammatory properties. A compromised barrier allows allergens and irritants to penetrate the skin, triggering an inflammatory cascade. By restoring barrier integrity, Ceramide 3 helps prevent this initial trigger. Furthermore, ceramides and their metabolites can directly modulate immune signaling pathways, such as the NF-κB and MAPK pathways, which control the expression of pro-inflammatory cytokines. Dysregulation of ceramide levels can lead to an exaggerated immune response, characteristic of inflammatory skin conditions like atopic dermatitis and psoriasis.

The De Novo Synthesis Pathway of Ceramide 3 in Keratinocytes

Ceramides destined for the epidermal barrier are primarily synthesized via the de novo pathway within the endoplasmic reticulum (ER) of keratinocytes in the stratum granulosum. This multi-step enzymatic process is essential for generating the specific ceramides required for barrier formation.

The synthesis begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl-CoA transferase (SPT), forming 3-ketosphinganine. This is subsequently reduced to sphinganine (dihydrosphingosine). The critical step for generating Ceramide 3 involves the acylation of a sphingoid base with a very-long-chain fatty acid, a reaction catalyzed by a family of six distinct ceramide synthases (CerS).

Ceramide Synthase 3 (CerS3) is highly expressed in the skin and is primarily responsible for synthesizing the ultra-long-chain ceramides (C26 and longer) that are crucial for barrier function. CerS3's activity is elevated during keratinocyte differentiation. The resulting ceramides are then converted to glucosylceramides, transported to the extracellular space via lamellar bodies, and finally hydrolyzed back into ceramides by β-glucocerebrosidase to form the intercellular lipid lamellae.

References

The Pivotal Role of Ceramide NP in Lamellar Body Dynamics and Epidermal Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, transport, and function of Ceramide NP in the context of lamellar body formation and secretion, critical processes for the establishment and maintenance of the epidermal permeability barrier. This document synthesizes current research, presenting detailed molecular pathways, experimental methodologies, and quantitative data to support further investigation and therapeutic development.

Introduction: Ceramide NP and the Epidermal Barrier

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against water loss and external insults. This barrier is critically dependent on its unique lipid composition, organized into intercellular lamellar sheets. Ceramides are the most abundant lipid class in the SC, with Ceramide NP (N-acylated phytosphingosine) being a key molecular species for maintaining barrier integrity. Deficiencies in Ceramide NP are associated with various skin disorders, including atopic dermatitis and psoriasis, highlighting its importance in skin health[1][2][3].

Ceramide NP is not directly secreted into the extracellular space. Instead, its journey begins with the synthesis of its precursor, glucosylceramide, within the keratinocyte. These precursors are then packaged into specialized secretory organelles known as lamellar bodies. This guide elucidates the intricate molecular choreography that governs the formation of these lipid-laden organelles and their ultimate contribution to the formidable barrier of the skin.

The Molecular Journey of Ceramide NP Precursors to the Stratum Corneum

The formation of a functional epidermal barrier is a multi-step process that involves the synthesis of lipids in the endoplasmic reticulum (ER), their transport through the Golgi apparatus, packaging into lamellar bodies, and finally, their secretion and enzymatic modification in the extracellular space of the stratum corneum.

De Novo Synthesis of Ceramide Precursors

The synthesis of the precursors to Ceramide NP begins in the ER of keratinocytes[4][5]. The core of this process is the de novo synthesis of ceramides, which involves a series of enzymatic reactions:

-

Serine Palmitoyltransferase (SPT) : This enzyme catalyzes the initial and rate-limiting step, the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

3-Ketodihydrosphingosine Reductase : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

-

Ceramide Synthases (CerS) : A family of six CerS enzymes acylate dihydrosphingosine with fatty acyl-CoAs of varying chain lengths to produce dihydroceramides. CerS3 is particularly important for generating the very-long-chain fatty acid-containing ceramides crucial for the skin barrier.

-

Dihydroceramide Desaturase : This enzyme introduces a double bond into dihydroceramide to form ceramide.

-

Sphingolipid Δ4-desaturase/C4-hydroxylase : This enzyme is responsible for the formation of the phytosphingosine base characteristic of Ceramide NP.

The resulting ceramide is then glycosylated by glucosylceramide synthase (GCS) in the Golgi apparatus to form glucosylceramide, the primary precursor for most stratum corneum ceramides, including the precursor to Ceramide NP.

Lamellar Body Formation and Cargo Loading

Lamellar bodies are lysosome-related organelles that form in the upper stratum spinosum and stratum granulosum layers of the epidermis. They are the primary vehicles for transporting barrier lipids and the necessary processing enzymes to the extracellular space.

The loading of glucosylceramide into lamellar bodies is an active process mediated by the ATP-binding cassette transporter A12 (ABCA12) . ABCA12 is a transmembrane protein located on the limiting membrane of lamellar bodies and the trans-Golgi network. It is believed to flip glucosylceramides from the cytosolic to the luminal side of the lamellar body membrane, allowing for their accumulation within the organelle. Mutations in the ABCA12 gene lead to severe skin barrier defects, such as Harlequin ichthyosis, underscoring its critical role in lipid transport.

Lamellar Body Secretion and Extracellular Processing

As keratinocytes terminally differentiate, lamellar bodies are transported to the apical periphery of the granular cells. The secretion of lamellar body contents into the intercellular space at the interface of the stratum granulosum and stratum corneum is a regulated process of exocytosis.

Once secreted, the internal lamellae of the lamellar bodies reorganize to form the continuous lipid sheets of the stratum corneum. Concurrently, the lipid precursors undergo enzymatic modification. The key enzymes involved in the generation of Ceramide NP from its precursor are β-glucocerebrosidase (GCase) and acid sphingomyelinase (aSMase) , which are also transported within the lamellar bodies. These enzymes catalyze the hydrolysis of glucosylceramides and sphingomyelin, respectively, to generate ceramides, including Ceramide NP. The acidic pH of the stratum corneum is optimal for the activity of these enzymes.

Signaling Pathways Regulating Lamellar Body Formation

The formation and secretion of lamellar bodies are tightly regulated processes. Several signaling pathways have been identified to play a role:

Ceramide-PPARδ-ABCA12 Axis: Ceramides themselves can act as signaling molecules to upregulate the expression of the ABCA12 transporter. This occurs through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), creating a positive feedback loop that ensures sufficient transport of glucosylceramides into lamellar bodies as ceramide synthesis increases during keratinocyte differentiation.

Data Presentation: Lipid Composition

The following tables summarize the relative abundance of major lipid classes in human stratum corneum and provide a comparative overview of ceramide subclasses. While direct quantitative data for isolated human epidermal lamellar bodies is sparse, it is established that they are enriched in glucosylceramides, the precursors to the ceramides found in the stratum corneum.

Table 1: Major Lipid Classes in Human Stratum Corneum

| Lipid Class | Relative Abundance (% by weight) |

| Ceramides | ~50% |

| Cholesterol | ~25% |

| Free Fatty Acids | ~15% |

| Cholesterol Esters | ~10% |

Data synthesized from multiple lipidomic studies of human stratum corneum.

Table 2: Relative Abundance of Ceramide Subclasses in Human Stratum Corneum

| Ceramide Subclass | Abbreviation | Relative Abundance (%) |

| Ceramide NP | Cer[NP] | 22% |

| Ceramide NS | Cer[NS] | 14% |

| Ceramide AP | Cer[AP] | 8% |

| Ceramide AS | Cer[AS] | 6% |

| Ceramide NH | Cer[NH] | 23.4% |

| Ceramide NDS | Cer[NDS] | 11.3% |

| Ceramide AH | Cer[AH] | 9.1% |

| Ceramide EOS | Cer[EOS] | 7.7% |

| Other | ~1.5% |

Data represents typical values and can vary based on body site, age, and other factors. Ceramide NP is a major subclass.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ceramide NP and lamellar bodies.

Isolation of Lamellar Bodies from Neonatal Mouse Epidermis

This protocol is adapted from a method utilizing selective sequential filtration, which is effective for obtaining a fraction enriched in intact lamellar bodies.

Materials:

-

Neonatal mice (1-3 days old)

-

Staphylococcal epidermolytic toxin A

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Cell disruptor

-

A series of polycarbonate filters with decreasing pore sizes (e.g., 5.0 µm, 1.0 µm, 0.6 µm, 0.2 µm)

-

Ultracentrifuge

Procedure:

-

Epidermal Sheet Separation: Inject neonatal mice subcutaneously with staphylococcal epidermolytic toxin A to induce cleavage at the granular layer. After a designated time, sacrifice the mice and gently peel off the epidermal sheets.

-

Homogenization: Suspend the epidermal sheets in ice-cold homogenization buffer and disrupt the tissue using a cell disruptor with controlled pressure to minimize organelle damage.

-

Sequential Filtration:

-

Pass the homogenate through a 5.0 µm filter to remove large cellular debris.

-

Sequentially filter the resulting filtrate through 1.0 µm, 0.6 µm, and finally 0.2 µm polycarbonate filters. The lamellar bodies, being small (100-300 nm), will pass through the larger pores and be retained in the final filtrate.

-

-

Concentration: Centrifuge the final 0.2 µm filtrate at high speed (e.g., 100,000 x g) to pellet the lamellar body-enriched fraction.

-

Resuspension: Resuspend the pellet in a suitable buffer for downstream analysis (e.g., lipidomics, proteomics, electron microscopy).

Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantitative analysis of ceramides from biological samples.

Materials:

-

Lamellar body-enriched fraction or stratum corneum tape strips

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Internal standards (e.g., deuterated ceramide species)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction:

-

To the sample, add a known amount of internal standard.

-

Add the chloroform/methanol solvent mixture and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC injection.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the lipids using a gradient of mobile phases (e.g., water, methanol, isopropanol with additives like formic acid and ammonium formate).

-

Detect and quantify the different ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

Immunofluorescence Staining for ABCA12 in Cultured Keratinocytes

This protocol allows for the visualization of the subcellular localization of the ABCA12 transporter.

Materials:

-

Cultured human keratinocytes on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ABCA12

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ABCA12 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.

-

Imaging: Visualize the localization of ABCA12 using a fluorescence or confocal microscope.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships described in this guide.

Conclusion

Ceramide NP is a cornerstone of the epidermal permeability barrier, and its delivery to the stratum corneum is a highly orchestrated process centered around the biogenesis and secretion of lamellar bodies. A thorough understanding of the molecular players, transport mechanisms, and regulatory pathways involved is paramount for the development of novel therapeutic strategies for skin barrier-related disorders. This guide has provided a comprehensive overview of the current knowledge, from the synthesis of Ceramide NP precursors to their final integration into the stratum corneum, and has outlined key experimental approaches to further investigate this vital biological process. Future research focusing on the detailed lipidomic and proteomic analysis of isolated lamellar bodies and the elucidation of the complete signaling network governing their exocytosis will undoubtedly pave the way for innovative treatments to restore and maintain a healthy skin barrier.

References

- 1. Self-Improvement of Keratinocyte Differentiation Defects During Skin Maturation in ABCA12-Deficient Harlequin Ichthyosis Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomic Profiling of the Epidermis in a Mouse Model of Dermatitis Reveals Sexual Dimorphism and Changes in Lipid Composition before the Onset of Clinical Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Ceramide NS (Ceramide 3) in Skin Lipidomics using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a major lipid class in the stratum corneum (SC), comprising approximately 50% of its mass.[1] They are critical for maintaining the skin's barrier function and water-holding capacity.[1][2] Ceramide 3, also known as Ceramide NS, is composed of a non-hydroxy fatty acid (N) linked to a sphingosine base (S). Alterations in the levels and composition of ceramides, including Ceramide NS, are associated with various skin conditions such as atopic dermatitis and psoriasis.[1][3] Therefore, accurate quantification of Ceramide NS in skin lipidomics is crucial for understanding skin physiology, disease pathogenesis, and for the development of novel dermatological therapies. This application note provides a detailed protocol for the quantification of Ceramide NS in human stratum corneum samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This section details the methodology for the extraction, separation, and quantification of Ceramide NS from human stratum corneum samples.

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, n-hexane, 2-propanol, and water.

-

Reagents: Formic acid, ammonium formate.

-

Standards: Ceramide NS (e.g., N-stearoyl-D-erythro-sphingosine) and an appropriate internal standard (IS), such as a non-endogenous odd-chain ceramide (e.g., C17 Ceramide).

Sample Preparation: Lipid Extraction from Stratum Corneum

Stratum corneum samples can be obtained non-invasively using tape stripping.

-

Tape Stripping: Apply a small adhesive tape (e.g., 5 mm x 10 mm) to the skin surface and remove it to collect the outermost layer of the stratum corneum.

-

Lipid Extraction (Modified Bligh & Dyer or Folch method):

-

Place the tape strip into a glass vial.

-

Add a solvent mixture of chloroform/methanol (e.g., 2:1, v/v) to the vial.

-

Vortex the sample for 5 minutes to ensure thorough extraction of lipids.

-

For a more exhaustive extraction, a two-phase system can be created by adding water, leading to a final ratio of chloroform/methanol/water (e.g., 2:1:1, v/v/v).

-

Centrifuge the sample at 7,500 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate volume of the initial HPLC mobile phase for injection.

-

HPLC-MS/MS Analysis

The separation and detection of Ceramide NS are achieved using a reverse-phase or normal-phase HPLC system coupled to a tandem mass spectrometer.

1. Chromatographic Separation (Example using Normal-Phase LC):

-

Column: A normal-phase silica column is suitable for separating ceramide classes.

-

Mobile Phase A: n-hexane/2-propanol/formic acid (95:5:0.1, by vol)

-

Mobile Phase B: n-hexane/2-propanol/50 mM ammonium formate aqueous solution (25:65:10, by vol)

-

Flow Rate: 0.1 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-3 min: Linear gradient from 100% A to 90% A

-

3-35 min: Linear gradient from 90% A to 0% A

-

35-40 min: Isocratic at 100% B

-

40-50 min: Linear gradient from 100% B to 0% B

-

50-80 min: Isocratic at 100% A (column equilibration)

-

2. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MS Parameters (example):

-

Capillary Voltage: 2.5 - 3.5 kV

-

Cone Voltage: 40 V

-

Source Temperature: 140°C

-

Desolvation Temperature: 300 - 600°C

-

Nebulizer Gas Pressure: 20 psi

-

Collision Energy: 20-60 eV

-

Quantification

Quantification is performed using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the Ceramide NS standard to the internal standard against the concentration of the Ceramide NS standard. The concentration of Ceramide NS in the skin samples is then determined from this calibration curve.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of Ceramide NS.

Table 1: HPLC-MS/MS Method Parameters for Ceramide NS Quantification

| Parameter | Value | Reference |

| HPLC System | Waters 2690 Separation Module or similar | |

| Column | Xperchrom 100 C8 (2.1 x 150 mm, 5 µm) or Ascentis Express RP-amide (2.7 μm 2.1 × 50 mm) | |

| Mobile Phase A | Water with 0.2% formic acid | |

| Mobile Phase B | Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid | |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 5 - 25 µL | |

| MS System | Micromass triple quadrupole (Quattro Ultima) or AB Sciex 6500QTRAP | |

| Ionization Mode | ESI Positive |

Table 2: Quantitative Data for Ceramide Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 5 - 50 pg/mL | |

| Limit of Quantification (LOQ) | 5 - 50 pg/mL | |

| Linearity (R²) | > 0.994 | |

| Calibration Range | 10 ng/mL to 2.5 µg/mL | |

| Intra-day Precision | Typically < 15% RSD | |

| Inter-day Precision | Typically < 15% RSD | |

| Recovery | 70 - 99% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of Ceramide NS in skin samples.

Caption: Experimental workflow for Ceramide NS quantification.

Role of Ceramide NS in Skin Barrier Function

Ceramide NS is a fundamental component of the lamellar lipid structures in the stratum corneum, which are essential for the skin's barrier function.

Caption: Role of Ceramide NS in the skin barrier.

References

- 1. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Ceramide NP (Ceramide 3) from Human Stratum Corneum Samples

Introduction

Ceramides are a class of lipid molecules that are major components of the stratum corneum (SC), the outermost layer of the epidermis. They play a crucial role in maintaining the skin's barrier function and retaining moisture.[1][2][3] Ceramide 3, now systematically named Ceramide NP (denoting a non-hydroxy fatty acid linked to a phytosphingosine base), is of particular interest in dermatological research and cosmetic science due to its significant contribution to skin hydration and integrity.[4] This document provides a detailed protocol for the extraction and subsequent analysis of Ceramide NP from human stratum corneum samples, intended for researchers, scientists, and drug development professionals.

The protocol outlines methods for sample collection using tape stripping, a non-invasive procedure for obtaining SC samples.[5] This is followed by a robust lipid extraction procedure based on a modified Bligh and Dyer method, and subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique for ceramide quantification.

Experimental Protocols

Stratum Corneum Sample Collection (Tape Stripping)

This non-invasive method allows for the collection of the outermost layers of the stratum corneum.

Materials:

-

D-Squame® adhesive tapes (or similar)

-

Forceps

-

Microcentrifuge tubes (2 mL)

-

Argon or nitrogen gas

Procedure:

-

Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use any solvents.

-

Firmly press a D-Squame® adhesive tape onto the skin for 10 seconds.

-

Remove the tape in a swift, continuous motion using forceps.

-

The first tape strip should be discarded to avoid surface contamination.

-

Repeat the stripping process on the same area for a predetermined number of times (e.g., 5-10 strips) to collect sufficient material.

-

Pool the collected tape strips for each sample into a 2 mL microcentrifuge tube.

-

To prevent lipid oxidation, flush the tube with argon or nitrogen gas and store it at -80°C until lipid extraction.

Lipid Extraction from Tape Strips

This protocol is a modification of the widely used Bligh and Dyer method for total lipid extraction.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Syringe with a blunt-end needle

-

Nitrogen or argon gas stream for solvent evaporation

Procedure:

-

Cut the collected tape strips into smaller pieces and place them in a glass centrifuge tube.

-

Add a solvent mixture of chloroform:methanol (1:2, v/v) to the tube, ensuring the tape strips are fully submerged.

-

Vortex the mixture vigorously for 2 minutes.

-

Add chloroform to the tube to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), considering the water content from the stratum corneum.

-

Vortex again for 2 minutes.

-

Centrifuge the tube at 2,000 x g for 10 minutes to separate the phases.

-

Three layers will be visible: the upper aqueous phase, a middle layer of protein and tape debris, and the lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a syringe with a blunt-end needle and transfer it to a clean glass tube.

-

Re-extract the remaining sample by adding 2 parts of chloroform, vortexing, and centrifuging as before.

-

Pool the organic phases.

-

Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen or argon gas at a temperature not exceeding 40°C.

-

The dried lipid extract can be stored at -80°C until analysis.

Quantification of Ceramide NP by LC-MS

Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of individual ceramide species.

Materials:

-

LC-MS system (e.g., Agilent 1100 Series LC/MSD or similar)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Ceramide NP standard

-

Internal standard (e.g., a deuterated ceramide analog)

Procedure:

-

Reconstitute the dried lipid extract in a known volume of the initial mobile phase.

-

Prepare a calibration curve using a series of known concentrations of the Ceramide NP standard.

-

Inject the sample and standards into the LC-MS system.

-

Separate the ceramides using a gradient elution, for example, starting with 60% B and increasing to 100% B over 20 minutes.

-

Detect the ceramides using the mass spectrometer in positive ion mode, monitoring for the specific m/z of Ceramide NP.

-

Quantify the amount of Ceramide NP in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Data Presentation

The following table summarizes representative quantitative data for Ceramide NP levels in the stratum corneum, as might be obtained using the described protocol. The values are presented as a percentage of total ceramides.

| Sample ID | Total Ceramides (μg/mg SC) | Ceramide NP (% of Total Ceramides) |

| Healthy Volunteer 1 | 15.2 | 22.5 |

| Healthy Volunteer 2 | 18.5 | 21.8 |

| Healthy Volunteer 3 | 16.8 | 23.1 |

| Dry Skin Patient 1 | 10.1 | 15.3 |

| Dry Skin Patient 2 | 9.5 | 14.9 |

Visualizations

Experimental Workflow

Caption: Workflow for Ceramide NP extraction and analysis.

Logical Relationship of Stratum Corneum Lipids

Caption: Major lipid classes in the stratum corneum.

References

- 1. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddonline.com [jddonline.com]

- 5. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Conformational Analysis of Ceramide 3 using FTIR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide 3 (CER3), a subtype of ceramides composed of a phytosphingosine base and a saturated fatty acid, is a crucial component of the skin's barrier function. Its specific molecular conformation and packing are vital for maintaining the structural integrity of the stratum corneum. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for investigating the conformational order, phase behavior, and hydrogen-bonding network of lipids like CER3. This application note provides a detailed protocol and data interpretation guide for the conformational analysis of Ceramide 3 using FTIR spectroscopy.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. These frequencies are sensitive to the chemical environment, molecular geometry, and intermolecular interactions. For Ceramide 3, key vibrational modes, such as the methylene (-CH2-) stretching and scissoring modes, as well as the amide I and II bands, serve as sensitive probes of the lipid's conformational state.[1][2][3][4]

Key Applications:

-

Characterization of the thermotropic phase behavior of Ceramide 3.

-

Determination of the conformational order of the acyl chains.

-

Analysis of the intermolecular hydrogen bonding within the headgroup region.

-

Evaluation of the effects of formulation components on the conformational state of Ceramide 3.

Quantitative Data: FTIR Vibrational Bands for Ceramide Conformational Analysis

The following table summarizes the key FTIR vibrational bands used to analyze the conformation of ceramides, including Ceramide 3. The peak positions are indicative of the lipid's packing and ordering.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment & Conformational Interpretation |

| Acyl Chain Modes | ||

| Symmetric CH₂ Stretching (νsCH₂) | ~2850 | A frequency below 2850 cm⁻¹ indicates a highly ordered, all-trans conformation, typical of orthorhombic or hexagonal packing.[5] An increase in frequency suggests a more disordered, gauche conformation. |

| Asymmetric CH₂ Stretching (νasCH₂) | ~2920 | Similar to the symmetric stretch, the position of this band is sensitive to the conformational order of the lipid chains. |

| CH₂ Scissoring (δCH₂) | ~1473 and ~1463 | A splitting of this band into two components is characteristic of a highly ordered orthorhombic packing. The disappearance of this splitting indicates a transition to a less ordered hexagonal or liquid-crystalline phase. |

| CH₂ Rocking (ρrCH₂) | ~720-730 | The presence of a band in this region can also indicate orthorhombic packing. |

| Headgroup Modes | ||

| Amide I | ~1650 - 1600 | Primarily C=O stretching. The position and complexity of this band provide information on the hydrogen-bonding strength and intermolecular coupling of the amide groups. Splitting of this band can indicate strong intermolecular coupling. |

| Amide II | ~1560 - 1510 | A combination of N-H in-plane bending and C-N stretching. This band is also sensitive to hydrogen bonding and the conformation of the headgroup. |

| OH Stretching | ~3600 - 3200 | Broad band indicating the presence of inter- and intramolecular hydrogen bonds involving the hydroxyl groups of the phytosphingosine base. |

| NH Stretching | ~3300 | Associated with the amide group, its position is sensitive to hydrogen bonding. |

Experimental Protocol: FTIR Analysis of Ceramide 3

This protocol outlines the key steps for analyzing the conformational properties of Ceramide 3 using FTIR spectroscopy.

1. Sample Preparation

-

Hydration: To mimic physiological conditions, Ceramide 3 is typically analyzed in a hydrated state.

-

Weigh a desired amount of Ceramide 3 powder into a vial.

-

Add an appropriate amount of buffer (e.g., phosphate-buffered saline) to achieve the desired hydration level.

-

To ensure homogeneity, the sample should be subjected to several freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath.

-

2. FTIR Data Acquisition

-

Instrumentation: A commercially available FTIR spectrometer equipped with a temperature-controlled sample holder is required. A mercury cadmium telluride (MCT) detector is often used for its high sensitivity.

-

Sample Cell: The hydrated Ceramide 3 sample is placed between two infrared-transparent windows, such as Calcium Fluoride (CaF₂) or Silver Bromide (AgBr).

-

Data Collection:

-

The sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water vapor.

-

Spectra are typically collected in transmission mode.

-

A typical measurement involves the co-addition of 256 scans at a resolution of 1 cm⁻¹.

-

For thermotropic studies, spectra are recorded as a function of temperature. The temperature is increased at a controlled rate (e.g., 0.25°C/min) to monitor phase transitions.

-

3. Data Analysis

-

Baseline Correction: A baseline correction is applied to the raw spectra to remove background contributions.

-

Peak Position Determination: The exact peak positions of the methylene and amide bands are determined using the software provided with the FTIR instrument.

-

Deconvolution: For complex, overlapping bands like the amide I band, deconvolution techniques can be applied to identify the underlying components. A half-width of 5 cm⁻¹ and an enhancement factor of 2 have been used in previous studies.

-

Plotting: To visualize phase transitions, the wavenumber of the CH₂ stretching modes or the width of the CH₂ scissoring mode can be plotted as a function of temperature.

Visualizations

Caption: Experimental workflow for FTIR-based conformational analysis of Ceramide 3.

Caption: Relationship between FTIR spectral features and Ceramide 3 conformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Polymorphism of ceramide 3. Part 1: an investigation focused on the head group of N-octadecanoylphytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Stable Isotope Tracing of Ceramide 3 (Ceramide NP) Metabolism in Cultured Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that are integral components of the skin's barrier function and play crucial roles in cellular signaling, including proliferation, differentiation, and apoptosis.[1] Ceramide 3, also known as Ceramide NP, consists of a phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid.[2] It is a key lipid in the stratum corneum, contributing to skin hydration and preventing transepidermal water loss.[2] Dysregulation of ceramide metabolism is implicated in various skin disorders. Stable isotope tracing is a powerful technique to elucidate the dynamics of ceramide metabolism, providing insights into the biosynthetic and catabolic pathways in cultured keratinocytes. This application note provides detailed protocols for tracing the metabolism of Ceramide 3 (NP) in cultured human keratinocytes using stable isotope-labeled precursors and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocols

Protocol 1: Culture of Primary Human Keratinocytes

This protocol describes the isolation and culture of primary human keratinocytes from adult skin, a crucial first step for in vitro studies of ceramide metabolism.

Materials:

-

Human skin tissue

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

0.25% Trypsin-EDTA solution

-

Keratinocyte Serum-Free Growth Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor

-

Fetal Bovine Serum (FBS)

-

Gentamicin

-

Culture flasks, plates, and dishes

-

Sterile surgical instruments

Procedure:

-

Tissue Preparation: Collect human skin samples and transport them in a sterile container on ice. Remove excess fat and subcutaneous tissue using sterile scissors and forceps.

-

Enzymatic Digestion: Cut the skin into small pieces and incubate in 0.25% Trypsin-EDTA solution overnight at 4°C to separate the epidermis from the dermis.

-

Keratinocyte Isolation: Gently separate the epidermis and incubate it in fresh trypsin solution for 30 minutes at 37°C with gentle agitation. Neutralize the trypsin with a solution containing FBS.

-

Cell Seeding: Centrifuge the cell suspension to pellet the keratinocytes. Resuspend the pellet in supplemented K-SFM and seed the cells into culture flasks.

-

Cell Culture: Incubate the keratinocytes at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Subculture the cells when they reach 80% confluency.

Protocol 2: Stable Isotope Labeling of Keratinocytes

This protocol details the labeling of keratinocytes with a stable isotope-labeled precursor to trace the de novo synthesis of Ceramide 3 (NP). [U-¹³C]Palmitate is a common precursor for this purpose.

Materials:

-

Cultured primary human keratinocytes (at ~80% confluency)

-

[U-¹³C]Palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

K-SFM without unlabeled palmitic acid

Procedure:

-

Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C]palmitate complexed to fatty acid-free BSA. Dilute the stock solution in K-SFM to a final concentration of 50-100 µM.

-

Initiation of Labeling: Aspirate the regular culture medium from the keratinocyte cultures. Wash the cells once with sterile DPBS.

-

Incubation: Add the pre-warmed [U-¹³C]palmitate labeling medium to the cells. Incubate for various time points (e.g., 0, 3, 6, 12, 24 hours) to monitor the incorporation of the stable isotope into ceramides.

-

Metabolism Quenching and Cell Harvesting: At each time point, place the culture plates on ice and aspirate the labeling medium. Wash the cells twice with ice-cold DPBS. Add 1 mL of ice-cold 80% methanol to quench metabolic activity. Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

Protocol 3: Lipid Extraction from Keratinocytes

This protocol describes the extraction of total lipids from the cultured keratinocytes for subsequent analysis. The Bligh and Dyer method is a widely used technique for this purpose.

Materials:

-

Harvested keratinocyte cell suspension in 80% methanol

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Centrifuge

Procedure:

-

Phase Separation: To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and incubate on ice for 15 minutes.

-

Extraction: Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Lipid Phase: The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette and transfer it to a new tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (1:1, v/v).

Protocol 4: LC-MS/MS Analysis of Ceramides

This protocol provides a general workflow for the analysis of ceramide species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the identification and quantification of both labeled and unlabeled ceramides.[3][4]

Materials:

-

Reconstituted lipid extract

-

LC-MS/MS system equipped with a C18 reverse-phase column and an electrospray ionization (ESI) source

-

Mobile phases (e.g., a gradient of acetonitrile/water with formic acid)

-

Ceramide standards (including Ceramide NP)

Procedure:

-

Chromatographic Separation: Inject the lipid extract onto the C18 column. Separate the different ceramide species using a suitable gradient of mobile phases.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different ceramide species. For Ceramide NP, the transition from the precursor ion to a specific product ion (e.g., m/z 264.3) is monitored.

-

Data Analysis: Integrate the peak areas for both the unlabeled (M+0) and labeled ([U-¹³C]palmitate-derived, e.g., M+16 for labeled fatty acid or M+34 for labeled sphingoid base and fatty acid) ceramide species. Calculate the isotopic enrichment to determine the rate of de novo synthesis.

Data Presentation

The quantitative data obtained from the stable isotope tracing experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Relative Abundance of Major Ceramide Species in Cultured Human Keratinocytes

| Ceramide Species | Abbreviation | Relative Abundance (%) |

| Ceramide NP | Cer(NP) | 25 ± 5 |

| Ceramide AP | Cer(AP) | 15 ± 4 |

| Ceramide EOP | Cer(EOP) | 10 ± 3 |

| Ceramide NS | Cer(NS) | 20 ± 6 |

| Ceramide AS | Cer(AS) | 12 ± 3 |

| Other Ceramides | - | 18 ± 5 |

Data are presented as mean ± standard deviation and are representative values from literature.

Table 2: Time-Course of ¹³C-Palmitate Incorporation into Ceramide NP in Cultured Keratinocytes

| Time (hours) | Isotopic Enrichment of Ceramide NP (%) |

| 0 | 0 |

| 3 | 15 ± 3 |

| 6 | 35 ± 6 |

| 12 | 60 ± 8 |

| 24 | 85 ± 10 |

Data are presented as mean ± standard deviation and represent hypothetical data from a typical stable isotope tracing experiment.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for stable isotope tracing of Ceramide 3 metabolism.

Caption: Simplified overview of Ceramide 3 (NP) metabolism and signaling in keratinocytes.

References

- 1. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation and Analysis of Ceramide 3 (Ceramide NP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 3, also known as Ceramide NP (N-acyl phytosphingosine), is a vital lipid component of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[1] Alterations in the levels of Ceramide 3 are associated with various skin conditions, making its accurate quantification essential in dermatological research and the development of skincare and therapeutic products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the separation and quantification of Ceramide 3 from complex lipid mixtures. This application note provides a detailed protocol for the HPTLC analysis of Ceramide 3, including sample preparation, chromatographic separation, and densitometric quantification.

Principle of Separation

HPTLC separates different lipid classes based on their polarity. The stationary phase, typically silica gel, is polar, while the mobile phase is a less polar solvent mixture. Less polar lipids, like some ceramides, will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar lipids will have a stronger interaction with the silica gel and travel shorter distances. The separation of different ceramide classes can be optimized by adjusting the composition of the mobile phase. For visualization and quantification, the separated lipid spots are treated with a derivatizing agent and analyzed using a densitometer.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is for the extraction of total lipids, including Ceramide 3, from biological samples such as cultured cells or skin tissue.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Cell scraper or homogenizer

-

Conical tubes (15 mL and 50 mL)

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Wash cells or tissue with ice-cold PBS to remove any culture medium or contaminants.

-

Homogenize the sample in a mixture of chloroform and methanol (typically 1:2, v/v).

-

Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for application to the HPTLC plate.[2]

HPTLC Plate Preparation and Sample Application

Materials:

-

HPTLC silica gel 60 F254 plates (or similar)

-

Developing tank

-

Capillary tubes or automatic sample applicator

-

Oven

Procedure:

-

Activate the HPTLC plate by heating it in an oven at 110-120°C for 30 minutes to remove adsorbed water.

-

Allow the plate to cool in a desiccator.

-

Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

-

Apply the reconstituted lipid extract and Ceramide 3 standard solutions as bands or spots onto the origin line using a capillary tube or an automatic applicator. Keep the application volume small and allow the solvent to evaporate completely between applications.

Chromatographic Development

Materials:

-

Developing tank with a lid

-

Filter paper

-

Mobile phase solution

Procedure:

-

Prepare the mobile phase. A common solvent system for ceramide separation is chloroform:methanol:acetic acid (190:9:1, v/v/v) .[3]

-

Line the developing tank with filter paper and saturate it with the mobile phase to ensure a saturated atmosphere inside the tank.

-

Allow the tank to equilibrate for at least 30 minutes.

-

Carefully place the HPTLC plate into the developing tank, ensuring the origin line is above the solvent level.

-

Close the tank and allow the solvent to ascend the plate by capillary action until the solvent front is approximately 1 cm from the top of the plate.

-

Remove the plate from the tank and immediately mark the solvent front with a pencil.

-

Dry the plate in a fume hood.

Visualization and Densitometric Analysis

Materials:

-

Dipping chamber or spray bottle

-

Visualization reagent

-

Hot plate or oven

-

TLC scanner (densitometer)

Procedure:

-

Visualization with Copper Sulfate:

-

Visualization with Primuline (for fluorescence):

-

Prepare a 0.05% solution of primuline in acetone-water (80:20, v/v).

-

Spray the plate with the primuline solution.

-

Visualize the lipid spots under UV light (366 nm). Lipids will appear as fluorescent yellow spots.

-

-

Densitometric Quantification:

-

Scan the charred or fluorescent plate using a TLC scanner at the appropriate wavelength (e.g., 525 nm for charred plates or under UV at 366 nm for primuline-stained plates).

-

Integrate the peak areas of the Ceramide 3 standard and the corresponding spots in the sample lanes.

-

Create a calibration curve by plotting the peak area versus the concentration of the Ceramide 3 standards.

-

Determine the concentration of Ceramide 3 in the samples by interpolating their peak areas on the calibration curve.

-

Data Presentation

Quantitative data obtained from the densitometric analysis of HPTLC plates can be summarized as follows. Please note that the exact values may vary depending on the specific experimental conditions.

Table 1: HPTLC Separation Parameters for Ceramide 3 (Ceramide NP)

| Parameter | Value/Range | Reference |

| Stationary Phase | HPTLC Silica Gel 60 F254 | |

| Mobile Phase | Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v) | |

| Estimated Rf of Ceramide 3 (NP) | 0.45 - 0.55 | Based on typical ceramide separations |

Table 2: Example of Quantitative Densitometric Data for Ceramide 3 (Ceramide NP)

| Parameter | Value/Range | Note |

| Linearity Range | 30 - 1050 ng/spot | Based on similar ceramide analysis |

| Limit of Detection (LOD) | ~10 ng/spot | Based on similar ceramide analysis |

| Limit of Quantification (LOQ) | ~30 ng/spot | Based on similar ceramide analysis |

| Correlation Coefficient (r²) | > 0.99 | A typical value for a good calibration curve |

Visualizations

Experimental Workflow

Caption: HPTLC workflow for Ceramide 3 analysis.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides, including Ceramide 3, are known to be involved in signaling pathways that lead to programmed cell death, or apoptosis.

Caption: Ceramide-mediated apoptosis signaling.

References

- 1. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting "Ceramide 3" analysis by HPLC-MS due to low solubility

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with Ceramide 3 analysis by HPLC-MS, primarily focusing on issues stemming from its low solubility.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low, inconsistent, or completely absent signal for Ceramide 3 in my HPLC-MS analysis?

A low or non-existent signal for Ceramide 3 is one of the most common problems and can typically be traced back to one of the following root causes:

-

Poor Solubility in Injection Solvent: Ceramide 3 has very low aqueous solubility.[1] If your dried lipid extract is reconstituted in a solvent that is not strong enough or is incompatible with the initial mobile phase, the analyte may not fully dissolve or may precipitate in the vial before injection.

-

On-Column Precipitation: If the initial mobile phase of your HPLC gradient is too aqueous, Ceramide 3 can precipitate out of the injection solvent and onto the head of the column. This prevents it from eluting properly, leading to a missing peak or significant carryover.

-

Inefficient Ionization: While solubility is a major factor, poor signal can also result from suboptimal ionization conditions in the mass spectrometer source. Ceramides generally ionize well in positive electrospray ionization (ESI) mode, often aided by mobile phase additives.[2]

-

Sample Matrix Effects: Co-eluting compounds from complex biological samples can interfere with the ionization of Ceramide 3, suppressing its signal.[3][4]

-

Ineffective Extraction: The chosen extraction method may not be efficient for recovering Ceramide 3 from the sample matrix. Methods like Folch or Bligh and Dyer are generally effective for a broad range of lipids, including ceramides.[5]

Q2: What are the best practices for dissolving and preparing Ceramide 3 standards and samples for injection?

Proper sample preparation is critical to prevent solubility issues. The key is to ensure Ceramide 3 remains in solution from the vial to the detector.

-

Initial Dissolution: For stock solutions of pure standards, use strong organic solvents. Ethanol, dimethylformamide (DMF), and chloroform/methanol mixtures are effective. A C24:1 ceramide, for instance, is soluble at approximately 3 mg/mL in ethanol and over 5.5 mg/mL in DMF.

-

Reconstitution of Dried Extracts: After performing a lipid extraction and drying the organic phase (e.g., under a stream of nitrogen), the reconstitution step is crucial. Do not use a highly aqueous solvent. Instead, use a solvent mixture that is compatible with your mobile phase, such as:

-

Isopropanol/Chloroform (1:1, v/v)

-

Isopropanol/Acetonitrile (9:1, v/v)

-

Acetonitrile

-

-

Use of Sonication: After adding the reconstitution solvent, vortex the sample and use a sonicator bath for 5-15 minutes to aid dissolution.

-

Solvent-Mobile Phase Compatibility: Ensure the final injection solvent is miscible with and has a similar or slightly weaker elution strength than the initial mobile phase. A strong mismatch can cause the analyte to precipitate upon injection.

Q3: How can I optimize my HPLC method to prevent Ceramide 3 from precipitating on the column?

Your HPLC gradient conditions must be tailored to the hydrophobic nature of Ceramide 3.

-

Initial Gradient Conditions: Avoid starting with a high percentage of aqueous mobile phase. For a typical reversed-phase C18 column, begin the gradient with a relatively high concentration of the organic mobile phase (e.g., 30-40% B, where B is the organic phase).

-

Mobile Phase Composition: Use mobile phases known to be effective for lipid analysis. Common choices include:

-

Mobile Phase A: Acetonitrile/Water (e.g., 3:2) or Water with additives.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 9:1) or Acetonitrile.

-

-

Additives for Ionization: Incorporate additives like formic acid (0.1-0.2%) or ammonium formate (10 mM) into your mobile phases. These additives help to facilitate protonation, leading to the formation of the [M+H]⁺ ion and a stronger MS signal.

Q4: My Ceramide 3 peak is broad, tailing, or splitting. What could be the cause?

Poor peak shape is often another symptom of solubility problems.

-

Peak Tailing: This can occur if the analyte partially precipitates on the column or interacts too strongly with active sites on the stationary phase. Ensure your reconstitution solvent is appropriate and consider using a column specifically designed for lipid analysis.

-

Peak Splitting or Broadening: This is a classic sign of incompatibility between the injection solvent and the mobile phase. If you inject a sample dissolved in a very strong solvent (e.g., pure isopropanol) into a weaker initial mobile phase, the sample doesn't band tightly on the column. Try to match the injection solvent composition more closely to the initial mobile phase.

-

Column Contamination: Buildup of non-eluted material from previous injections can degrade column performance and lead to poor peak shapes. Implement regular column washing procedures.

Troubleshooting Workflow

If you are experiencing a total loss of signal, a systematic approach can help isolate the problem. The issue generally lies with the sample preparation/extraction, the liquid chromatography (LC), or the mass spectrometer (MS).

Caption: Troubleshooting workflow for low Ceramide 3 signal.

Quantitative Data & Solvent Systems

Managing solubility requires selecting the appropriate solvents for extraction, reconstitution, and chromatography.

Table 1: Approximate Solubility of a Representative Long-Chain Ceramide (C24:1) in Various Solvents (Note: This data serves as a proxy for Ceramide 3 and other long-chain ceramides, which exhibit similar behavior.)

| Solvent | Approximate Solubility | Reference |

| Dimethylformamide (DMF) | > 5.5 mg/mL | |

| Ethanol | ~ 3.0 mg/mL | |

| Ethanol:PBS (1:1, pH 7.2) | ~ 0.5 mg/mL | |

| Dimethyl sulfoxide (DMSO) | < 20 µg/mL | |

| PBS (pH 7.2) | < 20 µg/mL |

Table 2: Recommended Solvent Systems for Ceramide 3 Sample Preparation and HPLC Analysis

| Stage | Solvent System Component | Purpose | Typical Composition |

| Lipid Extraction | Chloroform / Methanol / Water | Extraction from biological matrix (Folch or Bligh & Dyer methods). | 2:1:1 or 1:2:0.8 (v/v/v) |

| Reconstitution | Isopropanol / Chloroform | To dissolve dried lipid extract prior to injection. | 1:1 (v/v) |

| Reconstitution | Isopropanol / Acetonitrile | To dissolve dried lipid extract prior to injection. | 9:1 (v/v) |

| Mobile Phase A | Acetonitrile / Water + Additive | Weak eluent in reversed-phase gradient. | 3:2 (v/v) + 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol / Acetonitrile + Additive | Strong eluent in reversed-phase gradient. | 9:1 (v/v) + 0.1% Formic Acid |

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is adapted from standard lipid extraction techniques for recovering ceramides from biological samples.

-

Homogenization: Homogenize the sample (e.g., tissue or cell pellet) in an ice-cold mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:1:1 (v/v/v). Vortex the mixture thoroughly for 5 minutes.

-

Centrifugation: Centrifuge the sample at 7,500 rpm for 10 minutes to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.

-

Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at room temperature until a dry lipid film is obtained.

-

Storage: Store the dried lipid extract at -80°C until ready for analysis.

Protocol 2: Reconstitution of Dried Lipid Extract for HPLC-MS Analysis

-

Equilibration: Remove the dried lipid extract from the -80°C freezer and allow it to warm to room temperature.

-

Solvent Addition: Add a precise volume of the reconstitution solvent (e.g., 250 µL of acetonitrile or isopropanol:acetonitrile 9:1) to the dried extract.

-

Dissolution: Vortex the vial vigorously for 1 minute.

-

Sonication: Place the vial in a sonicator bath for 15 minutes at room temperature to ensure complete dissolution of the lipids.

-

Transfer: Transfer the reconstituted sample to an appropriate autosampler vial for injection.

Logical Relationships in Ceramide 3 Analysis

The final signal intensity in an HPLC-MS analysis is the culmination of several dependent steps, with solubility acting as a critical bottleneck.

Caption: Relationship between sample preparation and final signal.

References

- 1. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 4. zefsci.com [zefsci.com]

- 5. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing "Ceramide NP" delivery in topical formulations for enhanced penetration

Welcome to the technical support center for optimizing the delivery of Ceramide NP in topical formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Ceramide NP in the skin?

Ceramide NP is a vital lipid molecule naturally found in the stratum corneum, the outermost layer of the skin.[1][2] It acts as a key component of the skin's barrier function, often described as the "mortar" that holds the skin cells ("bricks") together.[1][2] Its primary roles include:

-

Strengthening the Skin Barrier: Ceramide NP helps to maintain the integrity of the skin barrier, preventing excessive water loss and protecting against environmental aggressors like pollutants and irritants.[3]

-

Hydration: By forming a protective layer, Ceramide NP locks in moisture, keeping the skin hydrated, smooth, and supple.

-